molecular formula C18H18F3N3O2 B7053544 4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one

4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one

Cat. No.: B7053544
M. Wt: 365.3 g/mol
InChI Key: JQBNESMSPFPOBK-UHFFFAOYSA-N
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Description

4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperazinone ring, and a dimethylpyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazinone ring may interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(1,5-Dimethylpyrrole-2-carbonyl)-3-phenylpiperazin-2-one: Lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.

    4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(methyl)phenyl]piperazin-2-one:

Uniqueness

The presence of the trifluoromethyl group in 4-(1,5-Dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and potential for improved biological activity compared to similar compounds without this group.

Properties

IUPAC Name

4-(1,5-dimethylpyrrole-2-carbonyl)-3-[4-(trifluoromethyl)phenyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c1-11-3-8-14(23(11)2)17(26)24-10-9-22-16(25)15(24)12-4-6-13(7-5-12)18(19,20)21/h3-8,15H,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBNESMSPFPOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)N2CCNC(=O)C2C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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